5-(Methylsulfonyl)-2-nitropyridine 5-(Methylsulfonyl)-2-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13868432
InChI: InChI=1S/C6H6N2O4S/c1-13(11,12)5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
SMILES:
Molecular Formula: C6H6N2O4S
Molecular Weight: 202.19 g/mol

5-(Methylsulfonyl)-2-nitropyridine

CAS No.:

Cat. No.: VC13868432

Molecular Formula: C6H6N2O4S

Molecular Weight: 202.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylsulfonyl)-2-nitropyridine -

Specification

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
IUPAC Name 5-methylsulfonyl-2-nitropyridine
Standard InChI InChI=1S/C6H6N2O4S/c1-13(11,12)5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
Standard InChI Key IITUTZAGIVPTQC-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Chemical Properties of Pyridine Derivatives

Electronic Effects of Substituents

Pyridine derivatives exhibit distinct electronic properties influenced by substituent groups. The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the methylsulfonyl group (-SO₂CH₃) is also electron-withdrawing due to the sulfonyl moiety’s resonance effects . In 5-(methylsulfonyl)-2-nitropyridine, the combined electron-withdrawing effects of both groups would significantly reduce the pyridine ring’s electron density, impacting its reactivity in electrophilic substitution reactions.

Comparative Physical Properties

Although experimental data for 5-(methylsulfonyl)-2-nitropyridine is unavailable, analogs provide benchmarks:

  • 2-Methyl-5-nitropyridine: Melting point = 112°C, density = 1.246 g/cm³, slightly water-soluble .

  • 2-(Methylsulfonyl)-5-nitropyridine: Classified as acutely toxic (oral, dermal, inhalation) and an eye irritant .

The methylsulfonyl group’s bulkiness compared to methyl may increase melting points and reduce solubility in nonpolar solvents. Predicted properties for 5-(methylsulfonyl)-2-nitropyridine could include:

  • Melting point: 120–140°C (extrapolated from ).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water.

Synthetic Pathways and Optimization

Nitration and Sulfonation Strategies

The synthesis of nitro- and sulfonyl-substituted pyridines often involves sequential functionalization. For example:

  • Nitration: 2-Chloro-5-nitropyridine is synthesized via nitration of 2-chloropyridine using mixed acid (H₂SO₄/HNO₃) .

  • Sulfonation: Introducing a methylsulfonyl group typically involves reacting a chloropyridine intermediate with methanesulfonic acid or its salts under controlled conditions .

A hypothetical route for 5-(methylsulfonyl)-2-nitropyridine could involve:

  • Step 1: Nitration of 3-chloropyridine to yield 3-chloro-2-nitropyridine.

  • Step 2: Nucleophilic displacement of chloride with methanesulfonate to install the -SO₂CH₃ group.

Catalytic Hydrogenation

Reduction of nitro groups to amines is common in pharmaceutical intermediates. For instance, 2-methoxy-5-aminopyridine is synthesized via hydrogenation of 2-methoxy-5-nitropyridine using 10% Pd/C . Similarly, 5-(methylsulfonyl)-2-nitropyridine could be reduced to 5-(methylsulfonyl)-2-aminopyridine, a potential intermediate for bioactive molecules.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Nitro- and sulfonyl-substituted pyridines are pivotal in drug discovery. For example:

  • 2-Methyl-5-nitropyridine: Used in synthesizing antimalarial agents like malaridine .

  • 2-(Methylsulfonyl)-5-nitropyridine: May serve as a precursor for kinase inhibitors or antimicrobial agents .

5-(Methylsulfonyl)-2-nitropyridine’s electron-deficient ring could facilitate nucleophilic aromatic substitution, enabling coupling reactions with amines or thiols to generate diverse pharmacophores.

Case Study: Antimalarial Drug Development

The patent CN105523995A details the synthesis of 2-methoxy-5-aminopyridine, a malaridine intermediate . By analogy, 5-(methylsulfonyl)-2-aminopyridine derived from the target compound could be explored for enhanced antimalarial activity due to the sulfonyl group’s metabolic stability.

Future Directions and Research Gaps

Computational Modeling

Density functional theory (DFT) studies could predict the compound’s reactivity, guiding synthetic efforts. For example, calculating Fukui indices would identify sites prone to electrophilic attack.

Exploratory Synthesis

Adapting methods from , a proposed synthesis of 5-(methylsulfonyl)-2-nitropyridine could involve:

  • Nitration of 3-bromopyridine to 3-bromo-2-nitropyridine.

  • Suzuki-Miyaura coupling with methanesulfonyl boronic acid.

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